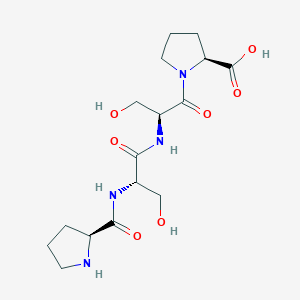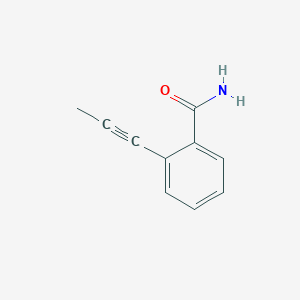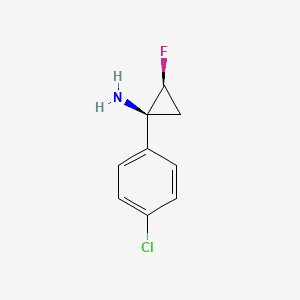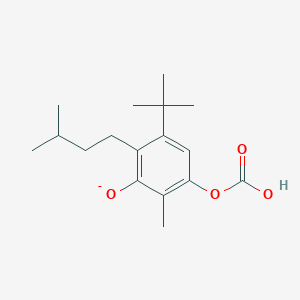![molecular formula C11H10N4S B12532032 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- CAS No. 723740-94-1](/img/structure/B12532032.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry, pharmacology, and material sciences. This compound is part of the broader class of triazolopyrimidines, which are known for their biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- can be achieved through various methods. One notable method involves the use of dicationic molten salts as catalysts. For instance, a study documented the synthesis of triazolopyrimidine derivatives using a tropine-based dicationic molten salt. The reaction conditions typically involve solvent-free environments or the use of ethanol as a green solvent, with reaction times ranging from 15 to 70 minutes and yields between 90% to 98% .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. The use of microwave irradiation has been explored as an eco-friendly and efficient method for synthesizing triazolopyrimidines. This method involves the use of enaminonitriles and benzohydrazides, resulting in high yields and short reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: An important intermediate for triazolopyrimidine derivatives.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties, making it a potential anticancer agent.
Uniqueness
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- stands out due to its unique structural features, which confer specific biological activities and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its significance in scientific research and industry.
Propriétés
Numéro CAS |
723740-94-1 |
|---|---|
Formule moléculaire |
C11H10N4S |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
5,7-dimethyl-3-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C11H10N4S/c1-7-6-8(2)15-10(9-4-3-5-16-9)13-14-11(15)12-7/h3-6H,1-2H3 |
Clé InChI |
HTNJHRWPXYVIIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=NN=C(N12)C3=CC=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)

![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)

![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)

